molecular formula C21H18FN3O2S B11621827 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11621827
M. Wt: 395.5 g/mol
InChI Key: PKOKRLMVDFPMAF-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorophenyl group, and a tetrahydropyridinyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridinyl ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Fluorophenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the core structure.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions, typically using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the cyano and fluorophenyl groups, which are known to interact with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. Generally, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The fluorophenyl group can enhance binding affinity to biological targets through hydrophobic interactions and hydrogen bonding. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide
  • 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H18FN3O2S/c1-13-6-8-14(9-7-13)24-20(27)12-28-21-17(11-23)16(10-19(26)25-21)15-4-2-3-5-18(15)22/h2-9,16H,10,12H2,1H3,(H,24,27)(H,25,26)

InChI Key

PKOKRLMVDFPMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N

Origin of Product

United States

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